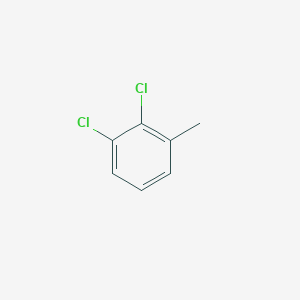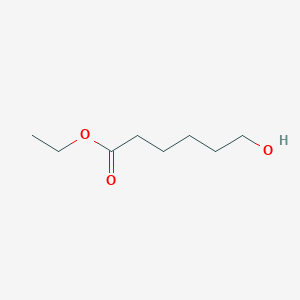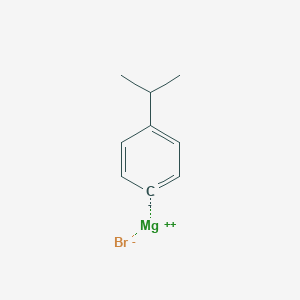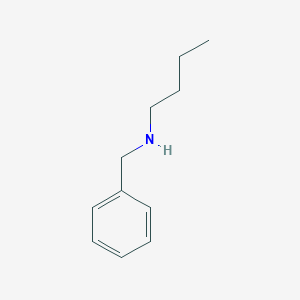![molecular formula C8H9NO4 B105568 [3-(ヒドロキシメチル)-2-ニトロフェニル]メタノール CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(ヒドロキシメチル)-2-ニトロフェニル]メタノール
説明
[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound with a molecular formula of C8H9NO4 It features a nitro group (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a benzene ring
科学的研究の応用
[3-(Hydroxymethyl)-2-nitrophenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-2-nitrophenyl]methanol typically involves the nitration of a benzene derivative followed by the introduction of hydroxymethyl groups. One common method is the nitration of toluene to form 2-nitrotoluene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [3-(Hydroxymethyl)-2-nitrophenyl]methanol can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)-2-nitrophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Esters, ethers, and other substituted products.
作用機序
The mechanism of action of [3-(Hydroxymethyl)-2-nitrophenyl]methanol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
[2-(Hydroxymethyl)-3-nitrophenyl]methanol: Similar structure but with different positions of functional groups.
[4-(Hydroxymethyl)-2-nitrophenyl]methanol: Another positional isomer with distinct chemical properties.
[3-(Hydroxymethyl)-4-nitrophenyl]methanol: Differently substituted nitrophenylmethanol.
Uniqueness: [3-(Hydroxymethyl)-2-nitrophenyl]methanol is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The position of the nitro and hydroxymethyl groups affects the compound’s chemical behavior and interactions with other molecules, making it distinct from its isomers.
特性
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
